BenchChemオンラインストアへようこそ!

4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester

Lipophilicity Membrane permeability Drug-likeness

This ChemBridge screening library compound is the ethyl ester congener of the free acid (CAS 309923-57-7). Its single H-bond donor and ~+0.8 log unit lipophilicity advantage over the free acid optimize passive permeability and reduce efflux susceptibility, making it the preferred choice for blood-brain barrier penetrant screens targeting neurological GPCRs and ion channels. The 2-position stereogenic center enables enantiomer-specific SAR studies. Confirm correct regioisomer (2-carbonyl, not 6-substituted) before purchase.

Molecular Formula C18H17NO5
Molecular Weight 327.3 g/mol
Cat. No. B4981148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester
Molecular FormulaC18H17NO5
Molecular Weight327.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C18H17NO5/c1-2-22-18(21)12-7-9-13(10-8-12)19-17(20)16-11-23-14-5-3-4-6-15(14)24-16/h3-10,16H,2,11H2,1H3,(H,19,20)
InChIKeyFULRTILSYSYODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.1 [ug/mL]

4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic Acid Ethyl Ester – Compound Classification and Procurement Context


4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester (molecular formula C₁₈H₁₇NO₅, MW 327.3 g/mol) is a synthetic small molecule belonging to the 1,4-benzodioxane-2-carboxamide class. Its structure comprises a 2,3-dihydro-1,4-benzodioxine ring linked via a 2-carboxamide bridge to a p-aminobenzoic acid ethyl ester moiety [1]. The compound is a member of the ChemBridge screening library (related catalog ID CHEMBRDG-BB 6032688 for the free acid congener) [2] and is classified as a benzodioxine derivative. The 1,4-benzodioxane scaffold has been validated as a privileged secondary pharmacophore in CNS-targeted drug discovery, most notably in dopamine D₃ receptor bitopic ligands [3], while structurally related 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid esters have demonstrated lipogenesis-inhibiting activity in mammalian models [4]. The ethyl ester moiety differentiates this compound from the more commonly procured free acid analog (CAS 309923-57-7, MW 299.28), conferring distinct physicochemical properties relevant to membrane permeability, oral bioavailability prediction, and formulation compatibility.

Why the Ethyl Ester of 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic Acid Cannot Be Generically Substituted


Substituting this compound with its free carboxylic acid congener (4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoic acid, CAS 309923-57-7) or with the 6-position regioisomer (PubChem CID 712731) introduces material differences in lipophilicity, hydrogen-bonding capacity, and three-dimensional pharmacophore geometry that directly affect assay outcomes and lead optimization trajectories. The ethyl ester reduces the hydrogen bond donor count from two to one relative to the free acid [1], an approximately +0.8 log unit increase in calculated octanol-water partition coefficient (XLogP3) is predicted based on the well-characterized ethyl benzoate/benzoic acid reference pair (ΔLogP = +0.77 experimental) [2]. These differences alter membrane permeation rates in cell-based assays, plasma protein binding, and metabolic susceptibility to esterase-mediated hydrolysis. Crucially, the 2-position substitution on the benzodioxane ring introduces a stereogenic center that is absent in the 6-substituted regioisomer, meaning the 2-carbonyl derivative exists as a pair of enantiomers whose individual biological activities may diverge substantially [3]; this stereochemical dimension is lost entirely in the 6-position analog. Procurement of the correct regioisomer and ester form is therefore essential for assay reproducibility and SAR continuity.

Quantitative Differentiation Evidence for 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic Acid Ethyl Ester Versus Closest Analogs


Lipophilicity (XLogP3) and Predicted Membrane Permeability: Ethyl Ester vs. Free Carboxylic Acid

The ethyl ester moiety increases computed lipophilicity by approximately +0.8 log units relative to the free carboxylic acid analog, a difference consistent with the experimentally validated ethyl benzoate/benzoic acid pair (ΔLogP = +0.77) [1]. The target compound's XLogP3 is estimated at ~2.7 (based on the published value for the structurally analogous 6-position regioisomer, PubChem CID 712731) [2], while the free acid analog is predicted at ~1.9 by subtracting the ester/acid ΔLogP well-established for the benzoate system. This difference is pharmacologically meaningful: a ΔLogP of +0.8 corresponds to an approximately 6.3-fold increase in octanol-water partition coefficient, which translates to measurably higher passive membrane permeability in Caco-2 and PAMPA assay formats.

Lipophilicity Membrane permeability Drug-likeness ADME

Hydrogen Bond Donor Count and CNS Drug-Likeness: Impact on Blood-Brain Barrier Penetration Prediction

The target ethyl ester compound possesses exactly one hydrogen bond donor (the amide N–H), whereas the free carboxylic acid analog has two HBDs (amide N–H plus carboxylic acid O–H) [1]. This single HBD count places the compound within the optimal CNS drug-likeness space defined by the widely adopted CNS MPO (Multiparameter Optimization) scoring system, which penalizes molecules with HBD > 1 for BBB penetration [2]. The free acid analog, with HBD = 2, falls outside this optimal window and is predicted to have reduced passive CNS entry. Combined with the higher logP, the ethyl ester achieves a more favorable composite CNS MPO score (estimated ~4.5–5.0 vs. ~3.5–4.0 for the free acid on the 0–6 desirability scale).

CNS drug-likeness Blood-brain barrier HBD count Physicochemical property

Stereogenic Center at the 2-Position: Enantioselective Differentiation Potential Absent in 6-Position Regioisomers

The carbon at the 2-position of the 2,3-dihydro-1,4-benzodioxine ring is sp³-hybridized and asymmetric, rendering the target compound inherently chiral and supplied as a racemic mixture unless otherwise specified. The 6-position carbonyl regioisomer (PubChem CID 712731) lacks this stereogenic center entirely [1]. In the broader 1,4-benzodioxane-2-carboxylic acid class, enantiomers have been shown to exhibit divergent biological activities; for example, enantiopure 1,4-benzodioxane-2-carboxylic acid derivatives are documented as essential chiral building blocks whose interaction with biological targets (enzymes, receptors) depends critically on absolute configuration at the 2-position [2]. Resolution methods yielding both enantiomers with high enantiomeric excess (>98% ee) have been established via diastereomeric salt formation and chromatographic separation [3], enabling procurement of enantiopure material for SAR studies. The 6-substituted regioisomer cannot offer this stereochemical dimension.

Chirality Enantioselectivity Stereochemistry Regiochemistry

1,4-Benzodioxane-2-Carboxamide Scaffold Validation in Dopamine D₃ Receptor Ligands with Sub-10 nM Affinity

The 1,4-benzodioxane-2-carboxamide substructure – the identical core scaffold of the target compound – has been independently validated as a secondary pharmacophore in bitopic dopamine D₃ receptor (D₃R) ligands. In a 2021 scaffold hybridization study, compounds bearing the 1,4-benzodioxane-2-carboxamide moiety linked to an N-(2,3-dichlorophenyl)piperazine primary pharmacophore via a butyl chain achieved potent D₃R-selective or multitarget profiles [1]. While the target compound itself carries a different pendant group (ethyl 4-aminobenzoate ester) and has not been directly assayed in this context, the scaffold precedent establishes that the 1,4-benzodioxane-2-carboxamide substructure is compatible with high-affinity receptor binding (representative D₃R Ki values in the 7–10 nM range for optimized analogs with this scaffold) [2]. The 6-position regioisomer, by contrast, presents a different hydrogen-bonding vector and lacks the chiral 2-position that enables stereochemical SAR exploration in the D₃R series.

Dopamine D3 receptor CNS pharmacology Scaffold validation Bitopic ligands

Lipogenesis Inhibition Class Patent Precedent for 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid Ethyl Esters

Ethyl esters of substituted 2,3-dihydro-1,4-benzodioxin-2-carboxylic acids are explicitly claimed as lipogenesis inhibitors in mammals, with demonstrated in vivo efficacy at oral doses [1]. The patent literature establishes that the ethyl ester form is preferred over the methyl ester for achieving therapeutic plasma concentrations in rodent models of dyslipidemia [2]. While the specific target compound (bearing a 4-aminobenzoic acid ethyl ester amide rather than a simple ethyl ester at the 2-carboxyl position) was not among the exemplified species, the structural analogy to the claimed ethyl 2,3-dihydrobenzodioxin-2-carboxylates suggests potential utility in metabolic disease screening panels. The key differentiation from simple benzodioxane-2-carboxylic acid ethyl esters is the extended amide-linked aromatic system, which increases molecular weight (+119 Da), adds a second ester group susceptible to esterase metabolism, and introduces an additional H-bond acceptor – factors that alter both the pharmacokinetic profile and the potential for polypharmacology.

Lipogenesis inhibition Metabolic disease Patent precedent Benzodioxincarboxylic ester

Recommended Application Scenarios for 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic Acid Ethyl Ester – Evidence-Based Selection Guidance


CNS-Targeted High-Throughput Screening Campaigns Requiring Favorable BBB-Penetration Physicochemistry

The compound's single hydrogen bond donor, computed XLogP3 of ~2.7, and moderate molecular weight (327.3 Da) place it within the favorable CNS MPO desirability window, making it an appropriate choice for blood-brain barrier penetrant screening libraries targeting neurological GPCRs, ion channels, or transporters [1]. The scaffold's precedence in dopamine D₃ receptor bitopic ligands provides target-class validation [2]. The ethyl ester form is specifically recommended over the free acid for CNS screens due to reduced active efflux susceptibility and improved passive permeability predicted by the ~+0.8 log unit lipophilicity advantage.

Enantioselective SAR Exploration Using Chiral Resolution Protocols

The stereogenic center at the 2-position of the benzodioxane ring enables procurement of enantiopure material via established resolution methods, supporting projects that require stereochemical SAR. Published protocols for analogous 1,4-benzodioxane-2-carboxylic acid derivatives achieve >98% enantiomeric excess through diastereomeric 1-phenylethylamide formation or biocatalytic kinetic resolution [1]. This stereochemical dimension differentiates the compound from achiral 6-position regioisomers and enables differential activity testing of (R) and (S) enantiomers.

Metabolic Disease Phenotypic Screening Panels Based on Lipogenesis Inhibition Patent Precedent

The benzodioxane-2-carboxylate chemotype is validated in the patent literature as a lipogenesis-inhibiting scaffold [1]. Although the target compound has an extended amide-linked benzoate ester rather than a simple alkyl ester at the 2-position, this structural elaboration may offer differentiated tissue distribution or metabolic stability. Procurement for metabolic screening panels is justified by class precedent, with the caveat that the compound should be treated as a novel analog requiring de novo activity confirmation.

Fragment-Based or Structure-Based Drug Design Leveraging the Privileged Benzodioxane-2-Carboxamide Pharmacophore

The 1,4-benzodioxane-2-carboxamide core is a recognized privileged secondary pharmacophore with established synthetic tractability [1]. The compound serves as a modular scaffold where the ethyl 4-aminobenzoate moiety can be systematically varied through amide coupling or ester hydrolysis, enabling rapid analog generation for SAR studies. The availability of the free acid analog (CAS 309923-57-7) from the same ChemBridge library series facilitates direct ester/acid comparator experiments within the same procurement workflow [2].

Quote Request

Request a Quote for 4-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-benzoic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.